molecular formula C10-H20-O B166111 Menthol CAS No. 89-78-1

Menthol

Cat. No. B166111
CAS RN: 89-78-1
M. Wt: 156.26 g/mol
InChI Key: NOOLISFMXDJSKH-UHFFFAOYSA-N
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Patent
US04761407

Procedure details

Linoleic acid (5 parts) and isopropyl myristate (2 parts) are added to cetyl alcohol (70 parts) molten at 50° C. A solution obtained by successively dissolving menthol (0.25 part), eucalyptol (0.5 part) and camphor (0.25 part) in cineol (3 parts), at a temperature of the order of 20° C., is added to the resulting solution. This gives a phase φ1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O)(=[O:19])CCCCCCC/C=C\C/C=C\CCCCC.C(OC(C)C)(=[O:35])CCCCCCCCCCCCC.C(O)CCCCCCCCCCCCCCC.[CH3:57][C:58]1([CH3:67])[O:63][C:62]2([CH3:66])[CH2:64][CH2:65][CH:59]1[CH2:60][CH2:61]2>>[CH:62]1([CH3:66])[CH2:64][CH2:65][CH:59]([CH:58]([CH3:67])[CH3:57])[CH:60]([OH:19])[CH2:61]1.[CH3:57][C:58]1([CH3:67])[O:63][C:62]2([CH3:66])[CH2:64][CH2:65][CH:59]1[CH2:60][CH2:61]2.[C:62]12([CH3:66])[C:58]([CH3:67])([CH3:57])[CH:59]([CH2:65][CH2:64]1)[CH2:60][C:61]2=[O:35]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C2CCC(O1)(CC2)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC\C=C/C\C=C/CCCCC)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCC)(=O)OC(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
molten at 50° C

Outcomes

Product
Name
Type
product
Smiles
C1(CC(C(CC1)C(C)C)O)C
Name
Type
product
Smiles
CC1(C2CCC(O1)(CC2)C)C
Name
Type
product
Smiles
C12(C(=O)CC(CC1)C2(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04761407

Procedure details

Linoleic acid (5 parts) and isopropyl myristate (2 parts) are added to cetyl alcohol (70 parts) molten at 50° C. A solution obtained by successively dissolving menthol (0.25 part), eucalyptol (0.5 part) and camphor (0.25 part) in cineol (3 parts), at a temperature of the order of 20° C., is added to the resulting solution. This gives a phase φ1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O)(=[O:19])CCCCCCC/C=C\C/C=C\CCCCC.C(OC(C)C)(=[O:35])CCCCCCCCCCCCC.C(O)CCCCCCCCCCCCCCC.[CH3:57][C:58]1([CH3:67])[O:63][C:62]2([CH3:66])[CH2:64][CH2:65][CH:59]1[CH2:60][CH2:61]2>>[CH:62]1([CH3:66])[CH2:64][CH2:65][CH:59]([CH:58]([CH3:67])[CH3:57])[CH:60]([OH:19])[CH2:61]1.[CH3:57][C:58]1([CH3:67])[O:63][C:62]2([CH3:66])[CH2:64][CH2:65][CH:59]1[CH2:60][CH2:61]2.[C:62]12([CH3:66])[C:58]([CH3:67])([CH3:57])[CH:59]([CH2:65][CH2:64]1)[CH2:60][C:61]2=[O:35]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C2CCC(O1)(CC2)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC\C=C/C\C=C/CCCCC)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCC)(=O)OC(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
molten at 50° C

Outcomes

Product
Name
Type
product
Smiles
C1(CC(C(CC1)C(C)C)O)C
Name
Type
product
Smiles
CC1(C2CCC(O1)(CC2)C)C
Name
Type
product
Smiles
C12(C(=O)CC(CC1)C2(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04761407

Procedure details

Linoleic acid (5 parts) and isopropyl myristate (2 parts) are added to cetyl alcohol (70 parts) molten at 50° C. A solution obtained by successively dissolving menthol (0.25 part), eucalyptol (0.5 part) and camphor (0.25 part) in cineol (3 parts), at a temperature of the order of 20° C., is added to the resulting solution. This gives a phase φ1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O)(=[O:19])CCCCCCC/C=C\C/C=C\CCCCC.C(OC(C)C)(=[O:35])CCCCCCCCCCCCC.C(O)CCCCCCCCCCCCCCC.[CH3:57][C:58]1([CH3:67])[O:63][C:62]2([CH3:66])[CH2:64][CH2:65][CH:59]1[CH2:60][CH2:61]2>>[CH:62]1([CH3:66])[CH2:64][CH2:65][CH:59]([CH:58]([CH3:67])[CH3:57])[CH:60]([OH:19])[CH2:61]1.[CH3:57][C:58]1([CH3:67])[O:63][C:62]2([CH3:66])[CH2:64][CH2:65][CH:59]1[CH2:60][CH2:61]2.[C:62]12([CH3:66])[C:58]([CH3:67])([CH3:57])[CH:59]([CH2:65][CH2:64]1)[CH2:60][C:61]2=[O:35]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C2CCC(O1)(CC2)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC\C=C/C\C=C/CCCCC)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCC)(=O)OC(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
molten at 50° C

Outcomes

Product
Name
Type
product
Smiles
C1(CC(C(CC1)C(C)C)O)C
Name
Type
product
Smiles
CC1(C2CCC(O1)(CC2)C)C
Name
Type
product
Smiles
C12(C(=O)CC(CC1)C2(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04761407

Procedure details

Linoleic acid (5 parts) and isopropyl myristate (2 parts) are added to cetyl alcohol (70 parts) molten at 50° C. A solution obtained by successively dissolving menthol (0.25 part), eucalyptol (0.5 part) and camphor (0.25 part) in cineol (3 parts), at a temperature of the order of 20° C., is added to the resulting solution. This gives a phase φ1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O)(=[O:19])CCCCCCC/C=C\C/C=C\CCCCC.C(OC(C)C)(=[O:35])CCCCCCCCCCCCC.C(O)CCCCCCCCCCCCCCC.[CH3:57][C:58]1([CH3:67])[O:63][C:62]2([CH3:66])[CH2:64][CH2:65][CH:59]1[CH2:60][CH2:61]2>>[CH:62]1([CH3:66])[CH2:64][CH2:65][CH:59]([CH:58]([CH3:67])[CH3:57])[CH:60]([OH:19])[CH2:61]1.[CH3:57][C:58]1([CH3:67])[O:63][C:62]2([CH3:66])[CH2:64][CH2:65][CH:59]1[CH2:60][CH2:61]2.[C:62]12([CH3:66])[C:58]([CH3:67])([CH3:57])[CH:59]([CH2:65][CH2:64]1)[CH2:60][C:61]2=[O:35]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C2CCC(O1)(CC2)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC\C=C/C\C=C/CCCCC)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCC)(=O)OC(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
molten at 50° C

Outcomes

Product
Name
Type
product
Smiles
C1(CC(C(CC1)C(C)C)O)C
Name
Type
product
Smiles
CC1(C2CCC(O1)(CC2)C)C
Name
Type
product
Smiles
C12(C(=O)CC(CC1)C2(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04761407

Procedure details

Linoleic acid (5 parts) and isopropyl myristate (2 parts) are added to cetyl alcohol (70 parts) molten at 50° C. A solution obtained by successively dissolving menthol (0.25 part), eucalyptol (0.5 part) and camphor (0.25 part) in cineol (3 parts), at a temperature of the order of 20° C., is added to the resulting solution. This gives a phase φ1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O)(=[O:19])CCCCCCC/C=C\C/C=C\CCCCC.C(OC(C)C)(=[O:35])CCCCCCCCCCCCC.C(O)CCCCCCCCCCCCCCC.[CH3:57][C:58]1([CH3:67])[O:63][C:62]2([CH3:66])[CH2:64][CH2:65][CH:59]1[CH2:60][CH2:61]2>>[CH:62]1([CH3:66])[CH2:64][CH2:65][CH:59]([CH:58]([CH3:67])[CH3:57])[CH:60]([OH:19])[CH2:61]1.[CH3:57][C:58]1([CH3:67])[O:63][C:62]2([CH3:66])[CH2:64][CH2:65][CH:59]1[CH2:60][CH2:61]2.[C:62]12([CH3:66])[C:58]([CH3:67])([CH3:57])[CH:59]([CH2:65][CH2:64]1)[CH2:60][C:61]2=[O:35]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C2CCC(O1)(CC2)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC\C=C/C\C=C/CCCCC)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCC)(=O)OC(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
molten at 50° C

Outcomes

Product
Name
Type
product
Smiles
C1(CC(C(CC1)C(C)C)O)C
Name
Type
product
Smiles
CC1(C2CCC(O1)(CC2)C)C
Name
Type
product
Smiles
C12(C(=O)CC(CC1)C2(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.